molecular formula C8H5BrClFO4S B1418547 Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1154149-58-2

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Cat. No. B1418547
M. Wt: 331.54 g/mol
InChI Key: MZGZZZUZCZDSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrClO4S . It has a molecular weight of 313.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClO4S/c1-14-8(11)5-3-2-4-6(7(5)9)15(10,12)13/h2-4H,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate and its derivatives have been noted for their photophysical properties, which are crucial for applications such as photodynamic therapy. One study synthesized new benzenesulfonamide derivative groups containing Schiff base and zinc phthalocyanine with remarkable photophysical properties. These materials showed high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potentially useful for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Optimization

The synthesis of methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate and its related compounds has been a subject of research to optimize yields and purity. For instance, a study presented an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, which shares a similar structure, emphasizing the importance of reaction optimization in the synthesis of such compounds (Yin Jian-zhong, 2010).

properties

IUPAC Name

methyl 2-bromo-3-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)5-2-4(11)3-6(7(5)9)16(10,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZZZUZCZDSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 4
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 5
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.